molecular formula C7H11N3O B2563473 (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1646783-30-3

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2563473
CAS No.: 1646783-30-3
M. Wt: 153.185
InChI Key: BLXQYIORYQVKFE-LURJTMIESA-N
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Description

The compound “(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” is likely a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a practical, safe, high-yielding, and efficient synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole has been developed, which avoids the generation of ammonium azide in the cyclisation step .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of pharmacological activities. Their unique structural feature facilitates effective binding with various enzymes and receptors through weak interactions, promoting a range of bioactivities. Research highlights the significance of these compounds in treating numerous diseases, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral activities, and more (Verma et al., 2019). Additionally, oxadiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties (Jalhan et al., 2017).

Synthetic Strategies and Biological Roles

Innovative methods have been developed for the synthesis of 1,3,4-oxadiazole derivatives, aiming at enhancing their medicinal applications. The focus on synthesizing these derivatives stems from their key role in developing new medicinal species for treating various diseases (Nayak & Poojary, 2019). Moreover, recent publications have emphasized the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, showcasing their expanded pharmacological activities through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).

Metal-Ion Sensing and Analytical Applications

1,3,4-Oxadiazoles also find applications in metal-ion sensing and analytical chemistry. Their photoluminescent properties, along with excellent thermal and chemical stability, make them suitable for developing chemosensors for metal ions. This application is supported by their ease of synthesis and the ability to modify the molecules to achieve specific sensing mechanisms (Sharma et al., 2022).

Future Directions

The future directions for research on “(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole” and similar compounds likely involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXQYIORYQVKFE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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